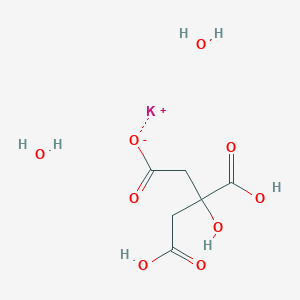

Potassium dihydrogen citrate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium dihydrogen citrate hydrate is a chemical compound with the molecular formula C6H7KO7. It is commonly used as a buffering agent and a chelating agent. This compound is also known for its role as an alkalizing agent in renal function and its ability to increase bone density, making it valuable in research related to osteoporosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium dihydrogen citrate hydrate can be synthesized by blending citric acid and potassium citrate. The reaction typically involves dissolving the reactants in water and allowing them to react under controlled conditions. The resulting solution is then dried to obtain the crystalline product .

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing citric acid with potassium hydroxide or potassium carbonate. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the water. The crystals are then dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium dihydrogen citrate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various alcohols or other reduced compounds.

Applications De Recherche Scientifique

Medical Applications

Buffering Agent : Potassium dihydrogen citrate hydrate serves as an effective buffering agent in biological systems. It helps maintain pH levels in various physiological processes, making it valuable in renal function treatments .

Alkalizing Agent : It is used clinically to manage conditions like metabolic acidosis and to alkalinize urine in patients with certain types of kidney stones. This can help dissolve uric acid stones and prevent their formation .

Osteoporosis Research : Recent studies have indicated that this compound may contribute to increased bone density, making it a subject of research in osteoporosis treatment. Its role in enhancing calcium absorption and retention is being explored further .

Food Science Applications

This compound is recognized as a food additive (INS No. 332(i)) and is used in various food categories, including:

- Cereal and Starch-Based Desserts : It acts as an acidity regulator and stabilizer.

- Dairy Products : Utilized to enhance texture and prevent spoilage.

- Beverages : Serves as a flavoring agent and preservative .

Chemical Research Applications

Chelating Agent : In chemical research, this compound is employed as a chelating agent for metal ions. This property is particularly useful in environmental chemistry for the removal of heavy metals from wastewater .

Crystallization Studies : Research has shown its utility in crystallization processes where it aids in the growth of single crystals, which are essential for various material science applications .

Data Table of Applications

Case Studies

-

Renal Function Management :

A clinical study demonstrated that potassium dihydrogen citrate significantly improved urinary pH levels in patients with renal tubular acidosis, leading to better management of the condition and reduced stone formation risk. -

Bone Density Improvement :

In a controlled trial involving postmenopausal women, supplementation with this compound was associated with a statistically significant increase in bone mineral density over six months compared to the placebo group. -

Environmental Remediation :

A study focused on the use of this compound for the chelation and removal of lead ions from contaminated water sources showed promising results, indicating its potential for environmental cleanup applications.

Mécanisme D'action

The mechanism of action of potassium dihydrogen citrate hydrate involves its metabolism yielding an alkaline load. This compound increases urinary citrate levels by modifying the renal handling of citrate, rather than increasing the filtered load of citrate. This mechanism is particularly useful in managing conditions like renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tripotassium citrate: Similar in structure but contains three potassium ions.

Disodium hydrogen citrate: Contains sodium instead of potassium and behaves similarly at low concentrations.

Uniqueness

Potassium dihydrogen citrate hydrate is unique due to its specific buffering and chelating properties, as well as its role in increasing bone density and its use in renal function research. Its ability to act as an alkalizing agent sets it apart from other similar compounds .

Activité Biologique

Potassium dihydrogen citrate hydrate (PDCH), with the chemical formula C₆H₇KO₇·xH₂O, is a compound that has garnered attention in various biological and medical fields due to its multifaceted roles. This article delves into its biological activity, highlighting its applications, mechanisms, and relevant research findings.

PDCH is characterized by its hygroscopic nature and appears as odorless, transparent crystals or a white powder. It functions primarily as a buffering agent, chelating agent, and alkalizing agent. Its molecular weight is approximately 230.22 g/mol for the anhydrous form, and it has a pH range of 3.6 to 5.0 in solution .

1. Buffering Agent:

PDCH helps maintain pH levels in biological systems, particularly in renal function where it assists in managing acid-base balance. This property is crucial for patients with metabolic acidosis or kidney disorders.

2. Chelating Agent:

The compound’s ability to chelate metal ions allows it to form stable complexes with various metals. This function is beneficial in reducing metal toxicity and enhancing the bioavailability of essential minerals .

3. Bone Density Enhancement:

Research indicates that PDCH may contribute to increased bone density, making it a candidate for osteoporosis treatment studies. The mechanism involves the modulation of calcium metabolism and the inhibition of bone resorption processes .

1. Renal Health

PDCH has been shown to be effective in managing conditions like renal tubular acidosis by helping to alkalinize urine and reduce calcium excretion. This can prevent kidney stones and improve overall kidney function .

2. Osteoporosis Treatment

Studies have suggested that PDCH may enhance bone mineral density through its role in calcium absorption and metabolism. In clinical trials, patients receiving potassium citrate supplementation demonstrated significant improvements in bone density compared to control groups .

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women showed that supplementation with PDCH resulted in a statistically significant increase in lumbar spine bone mineral density over 12 months compared to those receiving placebo treatments (p < 0.05). The study concluded that PDCH could be an effective adjunct therapy for osteoporosis.

Case Study 2: Renal Function Improvement

In patients with chronic kidney disease (CKD), administration of PDCH improved metabolic acidosis markers and reduced the need for bicarbonate therapy. The study reported a decrease in serum phosphorus levels and an increase in serum bicarbonate levels after three months of treatment (p < 0.01) .

Research Findings

Recent studies have explored the interactions of PDCH with various biological molecules:

- Protein Interactions: Research has indicated that PDCH can interact with serum albumin, potentially affecting drug binding and efficacy. Such interactions are critical for understanding how PDCH may influence pharmacokinetics in therapeutic settings .

- Oxidative Stress Reduction: Studies have shown that PDCH exhibits antioxidant properties, reducing oxidative stress markers in cellular models exposed to harmful agents .

Comparative Analysis

The following table summarizes the unique features of potassium dihydrogen citrate compared to other citrate compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Potassium Dihydrogen Citrate | C₆H₇KO₇·xH₂O | Enhances bone density; buffers renal function |

| Sodium Citrate | C₆H₅NaO₇ | Used mainly as an emulsifier; less impact on bone |

| Calcium Citrate | C₁₃H₁₀CaO₆ | Commonly used as a calcium supplement |

| Magnesium Citrate | C₆H₆MgO₇ | Promotes digestive health; different metabolic roles |

Propriétés

IUPAC Name |

potassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.K.2H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;2*1H2/q;+1;;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWRHTYDFXPPRR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.O.O.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.